![molecular formula C14H10Br2ClN B052237 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine CAS No. 272107-22-9](/img/structure/B52237.png)
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Übersicht
Beschreibung
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a complex organic compound with the molecular formula C14H10Br2ClN. It is characterized by the presence of bromine, chlorine, and nitrogen atoms within its structure, making it a halogenated heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a precursor compound, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, making it feasible for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce double bonds within the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with various substituents replacing the halogen atoms .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit potent anticancer properties. The structure facilitates interactions with biological targets involved in cancer progression. For instance, modifications to the benzocycloheptapyridine ring system have been shown to enhance the efficacy of farnesyl protein transferase inhibitors, which are crucial in cancer therapy .
Case Study: Farnesyl Protein Transferase Inhibitors
In a study published in the Journal of Medicinal Chemistry, compounds similar to 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine demonstrated favorable pharmacokinetic profiles in rodent models. These compounds maintained good serum levels and half-lives when administered orally . This suggests potential for further development into therapeutic agents for cancer treatment.
Safety Profile Assessment
Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. The compound is classified with warning labels indicating potential hazards such as irritation and toxicity upon ingestion or inhalation . Understanding these safety profiles is critical for guiding further research and development.
Wirkmechanismus
The mechanism by which 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s halogen atoms can enhance its binding affinity to these targets, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxamide: This compound shares a similar core structure but has additional functional groups that may alter its chemical and biological properties.
8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide: Another closely related compound with modifications that enhance its potency as a farnesyl protein transferase inhibitor.
Uniqueness
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is unique due to its specific halogenation pattern and the presence of a nitrogen atom within its heterocyclic structure. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Biologische Aktivität
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (CAS Number: 272107-22-9) is a complex bicyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of farnesyl protein transferase (FPT) and in the context of cancer treatment. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique bicyclic structure that contributes to its biological properties. The presence of bromine and chlorine atoms in its structure is critical for its interaction with biological targets.
Farnesyl Protein Transferase Inhibition
Research has demonstrated that modifications to the benzocycloheptapyridine tricyclic ring can yield potent FPT inhibitors. The introduction of bromine at specific positions (such as the 3 or 10 position) enhances the potency and selectivity of these compounds against FPT. For instance, one study identified a derivative with an IC50 value of 1.9 nM as a highly potent antitumor agent currently undergoing clinical trials .
Antitumor Activity
The compound has been evaluated for its antitumor properties across various cancer cell lines. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against melanoma, leukemia, lung, colon, kidney, ovary, brain, breast, and prostate cancers . The mechanism involves the inhibition of key signaling pathways necessary for tumor growth and survival.
In Vivo Studies
In vivo evaluations in rodent models have indicated that these compounds maintain good serum levels and half-lives when administered orally. This pharmacokinetic profile suggests potential for therapeutic use in cancer treatment .
Clinical Trials
One notable case involves a derivative currently in human clinical trials for its efficacy as an antitumor agent. Early results indicate promising outcomes regarding safety and preliminary efficacy in patients with advanced malignancies .
Comparative Analysis of Biological Activity
Eigenschaften
IUPAC Name |
6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2ClN/c15-10-3-9-2-1-8-4-11(17)5-13(16)12(8)6-14(9)18-7-10/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUVTRZDSIHGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC3=C1C=C(C=C3Br)Cl)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436255 | |
Record name | 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272107-22-9 | |
Record name | 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.